Furo[2,3-b]quinoxaline-3-carboxylic acid
Description
Furo[2,3-b]quinoxaline-3-carboxylic acid is a heterocyclic compound featuring a quinoxaline core fused with a furan ring and a carboxylic acid substituent. The furoquinoxaline scaffold distinguishes itself through its unique electronic and steric properties, which arise from the oxygen atom in the fused furan ring and the electron-withdrawing carboxylic acid group. These features influence reactivity, solubility, and interactions with biological targets .
Properties
CAS No. |
80602-20-6 |
|---|---|
Molecular Formula |
C11H6N2O3 |
Molecular Weight |
214.18 g/mol |
IUPAC Name |
furo[3,2-b]quinoxaline-3-carboxylic acid |
InChI |
InChI=1S/C11H6N2O3/c14-11(15)6-5-16-10-9(6)12-7-3-1-2-4-8(7)13-10/h1-5H,(H,14,15) |
InChI Key |
FXUKNAVNQPTWQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=COC3=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3-b]quinoxaline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate quinoxaline derivatives with furan derivatives under specific conditions. For example, a cascade reaction can be employed where methyl 2-(2-chloro-1H-indol-3-yl)-2-oxoacetate or its N-alkyl derivatives are used as starting materials . This method is advantageous as it avoids the use of environmentally harmful reagents and can be scaled up for industrial production.
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are employed to achieve these goals. For instance, the use of boric acid as an additive in the reaction mixture has been shown to improve the efficiency and selectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-b]quinoxaline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include substituted quinoxalines, quinoxaline N-oxides, and reduced quinoxaline derivatives .
Scientific Research Applications
Furo[2,3-b]quinoxaline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of furo[2,3-b]quinoxaline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to interact with various receptors and enzymes also underlies its potential therapeutic effects.
Comparison with Similar Compounds
Core Heterocycle Modifications
- Indoloquinoxaline Derivatives: Compounds like indolo[3,2-b]pyrido[2,3-f]quinoxaline-3-carboxylic esters () replace the furan ring with an indole moiety. This substitution introduces nitrogen atoms, altering electronic properties and hydrogen-bonding capabilities compared to the oxygen-containing furoquinoxaline .
- Pyrido-Benzoxazine Analogues : highlights 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (similarity score: 0.93), which substitutes the furan ring with a benzoxazine system. This modification enhances rigidity and may affect bioavailability due to increased lipophilicity .
Substituent Effects
- Carboxylic Acid vs. Esters: The carboxylic acid group in Furo[2,3-b]quinoxaline-3-carboxylic acid contributes to higher polarity and acidity compared to ester derivatives (e.g., ethyl carboxylates in ). This difference impacts solubility and binding to targets like bacterial DNA gyrase .
- Fluoro and Cyclopropyl Groups: Analogs such as 1-cyclopropyl-5-fluoro-8-methyl-4-oxo-4,8-dihydro-1H-indolo[2,3-b]pyrido[2,3-f]quinoxaline-3-carboxylic acid () incorporate fluorine and cyclopropyl substituents, which are known to enhance antibacterial potency by improving membrane penetration and target affinity .
Spectroscopic Signatures
FT-IR spectra reveal key differences:
- The C=O stretching vibration in this compound (1632–1620 cm⁻¹) aligns with other quinoxaline derivatives, but its O-H stretching at 3439 cm⁻¹ (broad) distinguishes it from ester analogs, which lack this feature .
Antibacterial Efficacy
- Furoquinoxaline derivatives exhibit moderate antibacterial activity, while indoloquinoxaline analogs with fluoro and cyclopropyl groups () show enhanced potency against Gram-negative pathogens, likely due to improved target (DNA gyrase) inhibition .
- Pyrido-benzoxazine analogs () demonstrate broader-spectrum activity, attributed to their structural similarity to fluoroquinolones like ciprofloxacin .
Antitumor and Antiviral Potential
- Indolo[2,3-b]quinoxaline-3-carboxylic acid derivatives () display marked antitumor activity against leukemia cell lines, possibly due to intercalation with DNA. The furoquinoxaline scaffold may exhibit weaker efficacy here due to reduced planarity .
- Pyrrolo[3,2-b]quinoxaline carboxamides (), featuring morpholinyl substituents, show antiviral activity by targeting viral polymerases—a mechanism less explored in furoquinoxalines .
Tabulated Comparison of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
